6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
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Overview
Description
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thieno[3,2-d]pyrimidine core, which is a fused ring system combining thiophene and pyrimidine rings. The presence of amino, thioxo, and carbonitrile functional groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or other one-carbon sources to form the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of environmentally benign solvents and catalysts can contribute to sustainable manufacturing practices.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenated compounds and bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown promise as antiviral and antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential as an apoptosis agonist suggests that it may interact with proteins involved in the regulation of cell death pathways . The presence of the thioxo and amino groups allows for interactions with various enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- Thieno[3,4-b]pyridine derivatives
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Uniqueness
6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile stands out due to its specific combination of functional groups and the thieno[3,2-d]pyrimidine core. This unique structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C7H4N4S2 |
---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
6-amino-4-sulfanylidene-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C7H4N4S2/c8-1-3-4-5(13-6(3)9)7(12)11-2-10-4/h2H,9H2,(H,10,11,12) |
InChI Key |
GURZSGPYRVEXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)C(=C(S2)N)C#N |
Origin of Product |
United States |
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